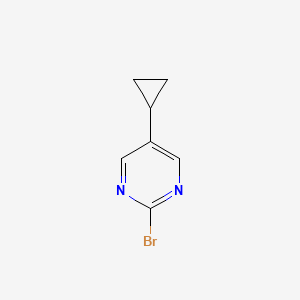

2-Bromo-5-cyclopropylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-cyclopropylpyrimidine is a chemical compound with the CAS Number: 1353855-47-6 and a linear formula of C7H7BrN2 . It has a molecular weight of 199.05 .

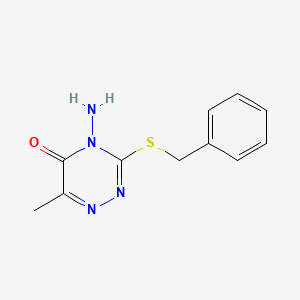

Molecular Structure Analysis

The InChI code for 2-Bromo-5-cyclopropylpyrimidine is 1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 . This indicates that the molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The bromine atom is attached to one of the carbon atoms in the ring, and a cyclopropyl group is attached to another carbon atom in the ring.Physical And Chemical Properties Analysis

2-Bromo-5-cyclopropylpyrimidine is a solid at room temperature . It should be stored at 4°C and protected from light .科学的研究の応用

Antiviral Activity

2-Bromo-5-cyclopropylpyrimidine derivatives have been explored for their potential in antiviral therapy. Some derivatives show marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These derivatives exhibit antiretroviral activity comparable to reference drugs but are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been used in palladium-catalyzed cross-coupling reactions for the efficient synthesis of substituted pyrimidine compounds. These synthetic routes are important for creating compounds with potential pharmaceutical applications (Goodby et al., 1996).

Radiosensitization in Cancer Therapy

Derivatives of 2-Bromo-5-cyclopropylpyrimidine, such as halopyrimidines, have been studied for their potential as radiosensitizers in cancer therapy. These compounds are investigated for their ability to enhance the effectiveness of radiation therapy by sensitizing tumor cells to the effects of radiation (Kinsella, 1992).

Pharmaceutical Applications

Several studies have synthesized and evaluated derivatives of 2-Bromo-5-cyclopropylpyrimidine for pharmaceutical applications. These include exploring their antiproliferative, antiviral, and cytotoxic activities against various cell lines and viruses. Such research is crucial for the development of new therapeutic agents (Shigeta et al., 1999).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

As a pyrimidine derivative, it may interact with enzymes involved in the synthesis and metabolism of pyrimidine nucleotides .

Mode of Action

Pyrimidine derivatives generally interact with their targets by binding to the active sites, thereby modulating their activity .

Biochemical Pathways

2-Bromo-5-cyclopropylpyrimidine likely affects the pyrimidine metabolism pathway. Pyrimidines are essential components of key biomolecules like DNA, RNA, and certain lipids and carbohydrates . Any alteration in their synthesis or degradation can have significant downstream effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its potential role in pyrimidine metabolism, it could influence dna and rna synthesis, and thus, cellular proliferation and function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other interacting molecules can influence the action, efficacy, and stability of 2-Bromo-5-cyclopropylpyrimidine . For instance, it is recommended to store the compound at 2-8℃ .

特性

IUPAC Name |

2-bromo-5-cyclopropylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEMLFXIMNUSPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-cyclopropylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2413615.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)

![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)

![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)

![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)